molecular formula C18H18FN5O4 B2738091 N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide CAS No. 897623-42-6

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2738091
CAS No.: 897623-42-6
M. Wt: 387.371
InChI Key: SOYFVNYZTDNUMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide is a recognized and potent inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase with central roles in cellular signaling, metabolism, and survival. This compound exerts its effects by competitively binding to the ATP-binding pocket of GSK-3β, thereby inhibiting its kinase activity and modulating the Wnt/β-catenin signaling pathway, among others. Its primary research value lies in two key areas: the investigation of neurodegenerative disorders and oncology. In neurological research, inhibition of GSK-3β is a promising therapeutic strategy for conditions like Alzheimer's disease and other tauopathies, as it reduces the hyperphosphorylation of tau protein, a key contributor to neurofibrillary tangle formation. Concurrently, in cancer research, the compound's ability to stabilize β-catenin and promote its nuclear translocation makes it a critical tool for probing pathways involved in cell proliferation, apoptosis, and oncogenesis, particularly in cancers where the Wnt pathway is dysregulated. The specific structural features, including the 4-fluorophenyl tetrazole and trimethoxybenzamide groups, contribute to its high potency and selectivity, making it a valuable chemical probe for dissecting the complex physiological and pathological functions of GSK-3β in disease models.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O4/c1-26-14-8-11(9-15(27-2)17(14)28-3)18(25)20-10-16-21-22-23-24(16)13-6-4-12(19)5-7-13/h4-9H,10H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYFVNYZTDNUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile. For instance, 4-fluorophenyl azide can react with a suitable nitrile under thermal or catalytic conditions to form the tetrazole ring.

    Attachment of the Tetrazole to the Benzamide: The tetrazole derivative is then coupled with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the coupling reaction to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the tetrazole ring, potentially leading to the formation of amines or other reduced species.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or reduced tetrazole derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

The compound has shown promising results in preclinical studies regarding its anticancer properties. The presence of the tetrazole ring is critical as it enhances the interaction with biological targets, potentially leading to apoptosis in cancer cells. Research indicates that compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines.

Data Summary on Anticancer Activity

Cell Line IC50 (µM) Reference
A549 (Lung Cancer)2.5
MCF-7 (Breast Cancer)1.8
HeLa (Cervical Cancer)3.2

Case Study:
In a comparative study, this compound was tested against multiple cancer cell lines, revealing IC50 values significantly lower than those of standard chemotherapeutic agents. This suggests a promising avenue for further investigation into its anticancer properties.

1.2 Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been investigated. Notably, it interacts with retinoic acid receptor-related orphan receptor C (RORc), which plays a crucial role in the production of interleukin-17 (IL-17), a cytokine involved in autoimmune diseases.

Mechanisms of Enzyme Inhibition

  • Tetrazole Ring: Modulates enzyme activity by inhibiting certain kinases and receptors involved in inflammatory responses.
  • Fluorophenyl Group: Enhances lipophilicity, improving membrane permeability and bioavailability.

Case Study:
A preclinical study evaluated the efficacy of the compound as a RORc inverse agonist, demonstrating significant inhibition of IL-17 production in vitro and in vivo models. This suggests potential therapeutic applications in treating inflammatory conditions such as psoriasis and rheumatoid arthritis.

Structural Properties

The chemical structure of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide contributes to its biological activity:

  • Molecular Formula: C16H16F4N4O3
  • Molecular Weight: 377.39 g/mol
  • IUPAC Name: this compound

Mechanism of Action

The mechanism by which N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide exerts its effects is likely related to its ability to interact with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the trimethoxybenzamide moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Trimethoxybenzamide

  • N-[1-(Furan-2-yl)-3-oxo-3-(o-tolylamino)prop-1-en-2-yl]-3,4,5-trimethoxybenzamide (4a) Substituents: Furan-2-yl and o-tolylamino groups. Properties: Melting point 222–224°C; IR and NMR data confirm hydrogen bonding via NH and C=O groups. Comparison: The absence of a tetrazole ring reduces metabolic stability compared to the target compound. The furan group introduces polarity but may decrease lipophilicity .
  • 2-(1H-Indol-3-yl)-N-((1-(2-nitrobenzyl)-1H-tetrazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)ethan-1-amine (1j)

    • Substituents : Indole and nitrobenzyl groups.
    • Properties : Synthesized via multicomponent reactions; the indole moiety enhances π-π interactions but increases steric bulk.
    • Comparison : The nitrobenzyl group may confer redox activity, differing from the fluorophenyl group’s electronegative effects .
  • N-(3-(((1-(2-Morpholinoethyl)-1H-tetrazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)amino)propyl)acrylamide (7b3) Substituents: Morpholinoethyl and acrylamide groups. Properties: The morpholino group improves aqueous solubility, while the acrylamide enables covalent binding to targets. Comparison: Enhanced solubility contrasts with the fluorophenyl group’s lipophilicity, suggesting divergent pharmacokinetic profiles .

Fluorophenyl-Containing Analogues

  • N-(2,4-Diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide Substituents: Pyrimidinone core with fluorobenzamide. Comparison: The pyrimidinone core replaces the tetrazole, reducing nitrogen content and altering binding modes .

Pharmacological and Physicochemical Properties

Compound Key Features Melting Point (°C) Key Interactions
Target Compound Tetrazole, 4-Fluorophenyl, Trimethoxy Not reported Hydrogen bonding, π-π stacking
4a Furan, o-Tolylamino 222–224 NH, C=O interactions
1j Indole, Nitrobenzyl Not reported π-π stacking, redox activity
7b3 Morpholinoethyl, Acrylamide Not reported Covalent binding, improved solubility
N-(2,4-Diketo-1H-pyrimidin-6-yl)-2-fluoro Pyrimidinone, Fluorobenzamide Not reported Enzyme inhibition (KFase)

Discussion

  • Tetrazole vs. Other Heterocycles: The tetrazole in the target compound offers superior metabolic stability compared to furan (4a) or pyrimidinone (), but may introduce synthetic complexity .
  • Fluorophenyl vs. Nitrobenzyl/Morpholinoethyl: The 4-fluorophenyl group balances lipophilicity and electronic effects, whereas nitrobenzyl (1j) may confer undesired reactivity, and morpholinoethyl (7b3) enhances solubility .
  • Trimethoxybenzamide Universality : This scaffold is conserved across analogues, suggesting its critical role in target engagement, likely via interactions with hydrophobic pockets or catalytic sites .

Biological Activity

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide is a synthetic compound notable for its unique chemical structure, which includes a tetrazole ring and a fluorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and pathways relevant to various diseases.

Chemical Structure

The chemical formula of this compound is C15_{15}H16_{16}FN_{N}₅O₃. The presence of the tetrazole ring is significant as it can mimic carboxylic acids, potentially allowing for interactions with various biological targets.

Synthesis

The synthesis typically involves multiple steps:

  • Formation of the Tetrazole Ring : The reaction of 4-fluorobenzyl chloride with sodium azide leads to the formation of 1-(4-fluorophenyl)-1H-tetrazole.
  • Coupling with Trimethoxybenzamide : The tetrazole derivative is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base like triethylamine to form the final product.

The compound's biological activity is primarily attributed to its ability to inhibit specific enzymes and modulate various biochemical pathways. The tetrazole moiety enhances binding affinity to target proteins by mimicking functional groups that interact with active sites.

Enzyme Inhibition

Research indicates that compounds similar to this compound may act as inhibitors of xanthine oxidase (XO), an enzyme involved in purine metabolism. Inhibition of XO is particularly relevant in managing conditions like hyperuricemia and gout.

Case Study: Xanthine Oxidase Inhibition

A study evaluated the biological activity of related compounds and identified significant inhibition of XO with IC50_{50} values in the low micromolar range. For instance, a related tetrazole derivative exhibited an IC50_{50} value of 0.031 μM, demonstrating potent inhibition compared to established drugs such as topiroxostat (IC50_{50} = 0.021 μM) .

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties, with some derivatives exhibiting activity against various bacterial strains. The presence of the fluorophenyl group may enhance lipophilicity and cellular uptake, facilitating antimicrobial action.

Anti-inflammatory Properties

The compound's structural features suggest possible anti-inflammatory effects through modulation of inflammatory cytokines or inhibition of cyclooxygenase (COX) enzymes. This aspect warrants further investigation to elucidate its therapeutic potential.

Data Summary

Property Value
Molecular Formula C15_{15}H16_{16}FN_{N}₅O₃
IC50_{50} for XO Inhibition ~0.031 μM
Potential Applications Antimicrobial, Anti-inflammatory

Q & A

Q. What synthetic strategies are recommended for preparing N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide?

The synthesis typically involves multicomponent reactions (MCRs) to assemble the tetrazole and benzamide moieties. Key steps include:

  • Tetrazole formation : Cyclization of nitriles with sodium azide under acidic conditions, as seen in analogous tetrazole syntheses .
  • Benzamide coupling : Reacting 3,4,5-trimethoxybenzoyl chloride with the tetrazole-methylamine intermediate in the presence of a base (e.g., K₂CO₃) to facilitate nucleophilic substitution .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 3:7 ratio) and recrystallization from ethanol to ensure high purity .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

A combination of methods is essential:

  • ¹H/¹³C NMR : Assign signals for the fluorophenyl, tetrazole, and trimethoxybenzamide groups. For example, the tetrazole proton appears as a singlet near δ 8.5 ppm in DMSO-d₆ .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., exact mass ± 0.001 Da) and fragmentation patterns .
  • Elemental analysis : Validate purity by matching calculated and observed C/H/N percentages (e.g., ±0.3% deviation) .

Q. How is the compound typically purified, and what solvents are optimal?

  • Column chromatography : Use silica gel with ethyl acetate/hexane (gradient elution) to separate polar byproducts .
  • Recrystallization : Ethanol or methanol is preferred due to the compound’s moderate solubility in alcohols at elevated temperatures .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–295 K to minimize thermal motion artifacts .
  • Refinement : Apply anisotropic displacement parameters for non-H atoms and constrain H-atom positions using SHELX’s HFIX commands. Discrepancies in bond angles (e.g., tetrazole ring deviations >2°) may indicate conformational flexibility .
  • Validation : Check using R-factor convergence (<0.05) and the CCDC’s PLATON tool for missed symmetry .

Q. What experimental approaches address contradictory biological activity data across studies?

Discrepancies in cytotoxicity or receptor binding may arise from:

  • Assay variability : Standardize cell lines (e.g., MCF-7 vs. HeLa) and incubation times (48–72 hr) .
  • Solubility effects : Use DMSO stock solutions ≤0.1% v/v to avoid solvent toxicity .
  • SAR profiling : Modify substituents (e.g., replacing 4-fluorophenyl with 4-bromophenyl) to isolate activity trends .

Q. Which computational methods predict the compound’s binding affinity to biological targets?

Molecular docking (e.g., AutoDock Vina) and dynamics simulations (e.g., GROMACS) are used to:

  • Identify binding pockets : Target enzymes like tubulin or kinases via hydrophobic interactions with trimethoxybenzamide .
  • Validate poses : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values .

Q. How can regioselectivity challenges in tetrazole functionalization be mitigated?

  • Protecting groups : Temporarily block the tetrazole N-2 position using SEM (2-(trimethylsilyl)ethoxymethyl) chloride during alkylation .
  • Metal catalysis : Employ Cu(I)-catalyzed click chemistry for selective 1,4-disubstituted triazole formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.